N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Description
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is an anthraquinone-based derivative characterized by a 9,10-dihydroanthracene-9,10-dione (anthraquinone) core. The molecule features a sulfonamide-propanamide side chain at the 2-position of the anthraquinone, with a 4-methoxyphenylsulfonyl substituent. This structural motif is designed to enhance solubility and binding affinity in biological systems, leveraging the electron-donating methoxy group for improved pharmacokinetic properties.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6S/c1-31-16-7-9-17(10-8-16)32(29,30)13-12-22(26)25-15-6-11-20-21(14-15)24(28)19-5-3-2-4-18(19)23(20)27/h2-11,14H,12-13H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEJGGCLAQPQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonation reaction, where the anthracene derivative is treated with a sulfonyl chloride in the presence of a base like pyridine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, where the sulfonylated anthracene is reacted with a methoxyphenyl halide under basic conditions.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, where the intermediate compound is reacted with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroanthracene derivatives.
Substitution: The sulfonyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve bases like sodium hydride or catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene core typically yields anthraquinone derivatives, while reduction can produce hydroanthracene compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of anthraquinone-sulfonamide/amide hybrids. Key comparisons include:
Key Structural and Functional Differences
Substituent Effects: The 4-methoxyphenylsulfonyl group in the target compound provides electron-donating effects, increasing solubility and reducing cytotoxicity compared to electron-withdrawing groups (e.g., chlorine in 14c) .
Biological Performance: Chlorophenyl derivatives (e.g., 14c) exhibit stronger PGAM1 inhibition (IC₅₀ = 0.8 µM) due to enhanced electrophilicity, whereas methoxy groups may prioritize solubility over potency . Anthraquinone-β-alanine hybrids () show higher antitumor activity (NCI-H460 cells) than aloe emodin, suggesting the propanamide chain in the target compound could similarly enhance activity .
Synthetic Accessibility: The target compound’s synthesis likely mirrors methods for MQ3/MQ4 (), involving 2-aminoanthraquinone and a sulfonylpropanoyl chloride derivative . In contrast, Ugi reaction-based analogues () require multicomponent coupling, complicating scalability .
Research Findings and Trends
- Enzyme Inhibition: Anthraquinone-sulfonamides are prominent in targeting redox enzymes (e.g., glyoxalase-I, PGAM1) due to the anthraquinone core’s redox activity and sulfonamide’s hydrogen-bonding capacity .
- Antitumor Activity : Derivatives with β-alanine esters () or chlorophenyl groups () demonstrate IC₅₀ values <10 µM in lung and liver cancer lines, positioning the target compound as a candidate for similar assays .
- Structural Optimization : Methoxy groups balance solubility and activity, as seen in FDA-approved drugs (e.g., bicalutamide, ), which use fluorophenylsulfonyl motifs for metabolic stability .
Biological Activity
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure
The compound features an anthracene core with a dioxo group, which is known for its role in various biological activities. The sulfonamide moiety contributes to its pharmacological properties, enhancing solubility and bioavailability.
Antiproliferative Properties
Research has demonstrated that compounds related to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 2.62 µM against NPC-TW01 cells . This suggests that modifications to the anthracene structure can enhance its cytotoxicity.
The mechanism by which this compound exerts its biological effects may involve the following pathways:
- Inhibition of DNA Synthesis : The dioxo group can intercalate into DNA, disrupting replication and transcription processes.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The presence of the methoxy group may contribute to antioxidant properties, reducing oxidative stress in cells.
Study 1: Anticancer Activity
A study evaluated the anticancer potential of several anthracene derivatives, including this compound. Results indicated significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549), with a notable increase in apoptosis markers.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis Induction |
| Compound B | A549 | 7.5 | DNA Intercalation |
| N-(9,10-dioxo...) | NPC-TW01 | 2.62 | Unknown |
Study 2: Antioxidant Effects
Another investigation focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. The results showed that it effectively scavenged free radicals, indicating potential protective effects against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
